4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline
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Overview
Description
4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by the presence of a chloro group at the 4-position and a trifluoromethylphenyl group at the 2-position of the quinazoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of 4-chloro-3-nitrobenzoic acid with 4-(trifluoromethyl)aniline under specific conditions to form the desired quinazoline derivative . The reaction conditions often include the use of solvents like toluene and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline undergoes various chemical reactions, including:
Substitution: The chloro group at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline involves its interaction with specific molecular targets and pathways. For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interact with other enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline include:
- 4-Chloro-2-(2-(trifluoromethyl)phenyl)quinazoline
- 4-(4-Bromo-2-fluorophenylamino)-6-methoxyquinazoline
- 4-(4-Methylphenoxy)phenylquinazoline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .
Properties
Molecular Formula |
C15H8ClF3N2 |
---|---|
Molecular Weight |
308.68 g/mol |
IUPAC Name |
4-chloro-2-[4-(trifluoromethyl)phenyl]quinazoline |
InChI |
InChI=1S/C15H8ClF3N2/c16-13-11-3-1-2-4-12(11)20-14(21-13)9-5-7-10(8-6-9)15(17,18)19/h1-8H |
InChI Key |
GHRPXXXRZYEBAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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